molecular formula C10H13BrO B3045865 (3-Bromo-2-methoxypropyl)benzene CAS No. 115333-02-3

(3-Bromo-2-methoxypropyl)benzene

Cat. No. B3045865
CAS RN: 115333-02-3
M. Wt: 229.11
InChI Key: JUUJOROAHMBPCH-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxypropyl)benzene is a chemical compound with the CAS Number: 115333-02-3 . It has a molecular weight of 229.12 and its IUPAC name is (3-bromo-2-methoxypropyl)benzene . The compound is typically 95% pure .


Molecular Structure Analysis

The molecular formula of (3-Bromo-2-methoxypropyl)benzene is C10H13BrO . The InChI code for this compound is 1S/C10H13BrO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

(3-Bromo-2-methoxypropyl)benzene has been utilized in the total synthesis of biologically active, naturally occurring compounds. For instance, it served as a starting material in the synthesis of a compound with potential biological activity, demonstrating the role of (3-Bromo-2-methoxypropyl)benzene in producing complex molecules through multi-step synthesis processes (Akbaba et al., 2010).

Chemical Reactions and Mechanisms

Research has explored the reactions of (3-Bromo-2-methoxypropyl)benzene derivatives with other chemicals to understand their reactivity and to develop new synthetic pathways. For example, studies have investigated the reactions of related bromo and methoxy functional groups with benzenethiols under specific conditions, providing insights into their reactivity and potential for creating new chemical entities (Zhao et al., 2010).

Polymer Science

The compound has been implicated in the synthesis and copolymerization of novel trisubstituted ethylenes. This research contributes to the field of polymer science by exploring new monomers for copolymer production, which could lead to materials with unique properties (Kharas et al., 2020).

Analytical and Structural Chemistry

Analytical studies have focused on the synthesis and structural analysis of compounds derived from (3-Bromo-2-methoxypropyl)benzene. For example, the synthesis of (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate was reported, with detailed analysis of its molecular structure, demonstrating the application of (3-Bromo-2-methoxypropyl)benzene derivatives in detailed structural studies (Cao, 2009).

Electrophilic Bromination

Another application involves the electrochemical bromination process, where (3-Bromo-2-methoxypropyl)benzene derivatives were produced, showcasing the utility of electrochemical methods in organic synthesis and functional group transformations (Kulangiappar et al., 2014).

properties

IUPAC Name

(3-bromo-2-methoxypropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJOROAHMBPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40766198
Record name (3-Bromo-2-methoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40766198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-methoxypropyl)benzene

CAS RN

115333-02-3
Record name (3-Bromo-2-methoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40766198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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